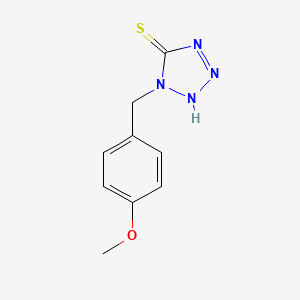

1-(4-methoxybenzyl)-1H-tetrazole-5-thiol

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-8-4-2-7(3-5-8)6-13-9(15)10-11-12-13/h2-5H,6H2,1H3,(H,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSRMNZHPIXYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355025 | |

| Record name | 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-34-9 | |

| Record name | 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 4 Methoxybenzyl 1h Tetrazole 5 Thiol

Tautomerism in 1H-Tetrazole-5-thiol Systems (Thiol-Thione Equilibrium)

The 1H-tetrazole-5-thiol scaffold, a core feature of the subject compound, exhibits prototropic tautomerism, existing in a dynamic equilibrium between the thiol and thione forms. researchgate.net In the case of N-substituted mercaptotetrazoles, this equilibrium is a critical determinant of their chemical properties. researchgate.net Theoretical and experimental studies have consistently shown that for most mercaptotetrazoles and analogous heterocyclic systems, the thione tautomer is the more stable and predominant form. researchgate.netresearchgate.net

The stability of the thione form can be attributed to the delocalization of the lone pair of electrons on the nitrogen atom adjacent to the C=S group, which contributes to the aromaticity of the tetrazole ring. researchgate.net In solution, 5-substituted tetrazoles predominantly exist as the 1H-tautomer. nih.gov However, in the gas phase, the 2H-tautomer is found to be more stable. nih.gov For NH-unsubstituted 5-substituted tetrazoles, the crystalline state is typically composed of individual 1H-tautomers. mdpi.com

The position of this equilibrium can be influenced by several factors, including the nature of the substituent on the tetrazole ring, the solvent, and the temperature. The ability to exist in these two forms grants the molecule an ambident reactivity, allowing it to react as either a sulfur or a nitrogen nucleophile depending on the reaction conditions and the electrophile. beilstein-journals.orgbeilstein-journals.org

| Tautomeric Form | Structural Features | Relative Stability | Key References |

|---|---|---|---|

| Thiol | Contains a C-SH group | Generally less stable | researchgate.netresearchgate.net |

| Thione | Contains a C=S group and an N-H bond | Generally more stable | researchgate.netresearchgate.net |

| 1H-Tautomer | Proton on N1 of the tetrazole ring | Predominant in condensed phase and polar solvents | nih.govmdpi.com |

| 2H-Tautomer | Proton on N2 of the tetrazole ring | More stable in the gas phase | nih.gov |

Oxidation Reactions and Disulfide Bond Formation

The thiol functionality of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is susceptible to oxidation, a common reaction for thiols, leading to the formation of a disulfide bond. This oxidative coupling results in the dimerization of the parent molecule to form a bis(1-(4-methoxybenzyl)-1H-tetrazol-5-yl) disulfide.

The oxidation of thiols to disulfides can proceed through various mechanisms, often initiated by one-electron or two-electron transfer processes. biolmolchem.com The reaction can be promoted by a range of oxidizing agents, from simple inorganic oxidants to more complex catalytic systems. biolmolchem.comresearchgate.net The selective conversion of thiols to disulfides is a significant transformation in organosulfur chemistry. biolmolchem.com While further oxidation to species like thiolsulfinates is possible, the formation of the disulfide is often the primary outcome under controlled conditions. nih.gov

The dimerization of 1-phenyl-1H-tetrazole-5-thiol, a structurally related compound, has been successfully achieved using metalloporphyrin catalysts in an alkaline methanol (B129727) solution under mild conditions. scirp.org This process suggests a viable route for the oxidative coupling of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. The proposed mechanism involves the formation of an active intermediate, an axially ligated complex (RS-MnIIITHPP), which then decomposes into a stable radical (·SR) that couples to form the disulfide. scirp.org The catalytic cycle is completed by the re-oxidation of the deactivated catalyst by air. scirp.org

Other catalytic systems for the oxidative coupling of thiols include the use of BrCCl3 under light irradiation, which proceeds via a radical mechanism and is applicable to a wide range of thiols. researchgate.net Additionally, catalyst- and metal-free methods have been developed, highlighting the diverse approaches available for this transformation. researchgate.net The development of catalytic and electrochemical methods for oxidative couplings is an active area of research, aiming for more practical and atom-economical syntheses. nih.gov

Thiol-disulfide exchange is a fundamental reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide and a new thiolate. researchgate.net This reaction proceeds through a trisulfide-like transition state and is a key process in the regulation of protein structure and redox homeostasis. researchgate.netnih.gov The kinetics of this exchange are influenced by factors such as the pKa of the cysteine thiol and the nucleophilicity of the surrounding environment. researchgate.net

While the non-catalyzed reaction can be slow, it is significantly accelerated by oxidoreductase enzymes in biological systems. nih.gov In the context of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, this exchange reaction could occur between the thiol form of the molecule and its corresponding disulfide, or with other disulfide-containing species. This dynamic equilibrium is crucial for understanding the behavior of the compound in complex chemical or biological environments. The reaction involves a nucleophilic attack of a thiolate group on one of the sulfur atoms of the disulfide bond, forming a temporary "tri-thiol" ion before displacing the other sulfur atom. researchgate.net

Alkylation and Acylation Reactions of the Thiol Functionality

The thiol group in 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is a potent nucleophile, readily undergoing alkylation and acylation reactions. These reactions typically proceed via an SN2 mechanism, where the sulfur atom attacks an electrophilic carbon center, displacing a leaving group.

Alkylation of 5-substituted 1H-tetrazoles can be achieved through various methods, including the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate as the alkylating agent. rsc.org This method has shown preferential formation of 2,5-disubstituted tetrazoles. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by the steric hindrance of the electrophile and the reaction mechanism. rsc.org A one-pot multicomponent reaction combining nitrile cycloaddition with alkylation offers a streamlined approach to synthesizing these derivatives. organic-chemistry.org

The nucleophilic character of the thiol allows it to participate in reactions such as the ring-opening of bicyclic vinyl aziridines. For instance, 1-methyl-1H-tetrazole-5-thiol has been used as a thiol-based nucleophile in the ring-opening of 6-azabicyclo[3.1.0]hex-3-en-2-ol, affording a thiol-incorporated aminocyclopentitol in excellent yield under mild, aqueous conditions. mdpi.comresearchgate.net This highlights the synthetic utility of the nucleophilic thiol in forming new carbon-sulfur bonds. mdpi.comresearchgate.net

Acylation reactions would similarly involve the nucleophilic attack of the thiol on an acyl halide or anhydride, leading to the formation of a thioester derivative.

| Reaction Type | Electrophile | Product Type | Key References |

|---|---|---|---|

| Alkylation | Alkyl halides, diazonium intermediates | Thioether | rsc.orgresearchgate.netnih.gov |

| Acylation | Acyl halides, anhydrides | Thioester | nih.gov |

| Nucleophilic Ring-Opening | Epoxides, aziridines | β-hydroxy or β-amino thioether | mdpi.comresearchgate.net |

Nucleophilic and Electrophilic Reactivity of the Tetrazole Heterocycle

The tetrazole ring itself is a versatile chemical entity, capable of participating in both nucleophilic and electrophilic reactions. The high nitrogen content of the ring system influences its electronic properties and reactivity.

The tetrazole ring contains several sp2 hybridized nitrogen atoms with lone pairs of electrons, which can act as nucleophilic centers. nih.gov These nitrogen atoms can coordinate with metal ions, making tetrazole derivatives, such as 1-phenyl-1H-tetrazole-5-thiol, effective ligands in coordination chemistry. researchgate.net The deprotonated tetrazole can act as a polydentate ligand. researchgate.net The red region of an electrostatic potential map of 1-phenyl-1H-tetrazole-5-thiol is distributed on the five-membered ring containing four nitrogen atoms and the sulfur atom, indicating a nucleophilic nature. electrochemsci.org

Conversely, the tetrazole ring can also exhibit electrophilic character. The C5 carbon of the tetrazole ring can be susceptible to nucleophilic attack, particularly when substituted with an electron-withdrawing group. Furthermore, C-H deprotonation of the tetrazole ring can be achieved using strong bases, allowing for subsequent reactions with electrophiles. organic-chemistry.org Palladium-catalyzed three-component coupling reactions have been utilized for the synthesis of tetrazoles, proceeding through a proposed π-allylpalladium azide (B81097) complex intermediate. nih.gov

Photochemical Transformations of 1H-Tetrazole-5-thiol Systems

Tetrazole derivatives are known to undergo a variety of photochemical transformations. nih.gov Upon UV irradiation, the tetrazole ring can undergo cleavage, leading to the extrusion of molecular nitrogen (N2) and the formation of diverse photoproducts. nih.gov The specific outcome of the photolysis depends on factors such as the substitution pattern on the tetrazole ring and the reaction conditions. nih.gov

For 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones, photolysis has been shown to result in the extrusion of both molecular nitrogen and sulfur, affording carbodiimides. nih.gov In other systems, such as 5-mercapto-1-methyltetrazole (B193830) in a solid argon matrix, photolysis leads to multiple fragmentation pathways, including the formation of 1-methyl-1-H-diazirene-3-thiol via photo-induced elimination of N2, as well as the generation of methylisothiocyanate and azide through bond cleavage. nih.gov

The photochemical reactivity of tetrazoles presents opportunities for synthetic applications, provided that the reactions can be controlled to achieve selectivity and high yields of stable, isolable products. nih.gov Light-induced thiol-ene polymerization has been employed to synthesize novel tetrazole-decorated polymers, demonstrating a practical application of the photochemical reactivity of related systems. conicet.gov.ar

| Transformation | Key Products | Conditions | Key References |

|---|---|---|---|

| Nitrogen Extrusion | Nitrilimines, Diaziridines | UV irradiation | nih.gov |

| Nitrogen and Sulfur Extrusion | Carbodiimides | Photolysis of tetrazol-5-thiones | nih.gov |

| Ring Cleavage | Isothiocyanates, Azides | Photolysis in cryogenic matrices | nih.gov |

UV-Induced 1,3-Dipolar Nucleophilic Addition Reactions with Thiols

The tetrazole ring is known to participate in UV-induced 1,3-dipolar nucleophilic addition reactions. While this reaction is broadly applicable to various tetrazoles, the fundamental mechanism involves the tetrazole core of a molecule like 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. Upon UV irradiation, typically around 260-302 nm, the tetrazole ring can undergo a ring-opening reaction. This process leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrile imine intermediate.

This nitrile imine dipole can then be trapped by various nucleophiles. In the presence of a thiol, a rapid and catalyst-free 1,3-dipolar nucleophilic addition occurs. The thiol adds across the nitrile imine to form a stable adduct. This type of photo-click reaction is noted for its high efficiency, rapid kinetics, and biocompatibility, as it proceeds without a catalyst and produces only nitrogen gas as a byproduct. This reactivity has been successfully applied in polymer conjugation and surface functionalization.

Mechanistic Studies of Photodecomposition and Intermediate Species (e.g., Biradicals)

The photodecomposition of tetrazole derivatives, particularly those with a thione or thiol group at the 5-position, has been a subject of detailed mechanistic investigation. Studies on analogous compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione provide significant insight into the likely photodecomposition pathway for 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol.

Upon irradiation with UV light (e.g., at 254 nm), the primary photochemical event is the expulsion of a molecule of dinitrogen (N₂). This loss leads to the formation of a short-lived, high-energy 1,3-biradical intermediate. Trapping experiments have provided strong evidence for this pathway. For instance, photolysis in the presence of a hydrogen donor like 1,4-cyclohexadiene (B1204751) results in the formation of the corresponding thiourea, which is consistent with the interception of a biradical species.

An alternative mechanism, involving an initial desulfurization to form a carbene intermediate followed by the loss of N₂, has been largely ruled out. Trapping experiments with cyclohexene, which would react with a carbene, have not yielded the expected products. Therefore, the prevailing mechanism for the photodecomposition of these compounds involves the initial loss of nitrogen to form a 1,3-biradical, which then undergoes further reactions. Laser flash photolysis studies on related tetrazoles have also detected transient absorptions attributed to triplet 1,3-biradicals.

Chemoselective Reactions Involving 1H-Tetrazole-5-thiols

The presence of both nitrogen and sulfur nucleophilic centers in 1H-tetrazole-5-thiols presents challenges and opportunities in designing chemoselective reactions. Researchers have developed methods to control the reactivity, favoring C-N or C-S bond formation as desired.

Iodine-Catalyzed Chemoselective Hydroamination Reactions of Styrenes

A significant achievement in controlling the reactivity of 1H-tetrazole-5-thiols is the development of an iodine-catalyzed, metal-free chemoselective hydroamination of styrenes. conicet.gov.arnih.gov This reaction achieves high selectivity for C-N bond formation over the competing C-S bond formation (sulfenylation). conicet.gov.ar

The reaction is typically performed by heating a mixture of the 1H-tetrazole-5-thiol, a styrene (B11656) derivative, and a catalytic amount of molecular iodine (I₂) in a solvent like dichloroethane. conicet.gov.ar The high selectivity is noteworthy because 1H-tetrazole-5-thiols are prone to oxidation into disulfides in the presence of iodine, and reactions of thiols with styrenes often favor the formation of β-hydroxy sulfides. conicet.gov.ar

A plausible mechanism suggests that iodine acts as a Lewis acid, activating the styrene to form a carbocation intermediate. nih.gov Subsequently, a nitrogen atom of the tetrazole ring acts as the nucleophile, attacking the activated styrene to form the desired hydroamination product. nih.gov This method provides an atom-economical and eco-friendly approach to synthesizing N-alkylated tetrazoles. conicet.gov.arnih.gov

Table 1: Iodine-Catalyzed Hydroamination of Styrenes with 1-Phenyl-1H-tetrazole-5-thiol This table is representative of the reaction's scope, based on data for analogous compounds.

| Styrene Derivative | Product | Yield (%) |

| Styrene | 1-Phenyl-4-(1-phenylethyl)-1H-tetrazole-5(4H)-thione | 85 |

| 4-Methylstyrene | 4-(1-(p-Tolyl)ethyl)-1-phenyl-1H-tetrazole-5(4H)-thione | 82 |

| 4-Methoxystyrene | 4-(1-(4-Methoxyphenyl)ethyl)-1-phenyl-1H-tetrazole-5(4H)-thione | 80 |

| 4-Chlorostyrene | 4-(1-(4-Chlorophenyl)ethyl)-1-phenyl-1H-tetrazole-5(4H)-thione | 75 |

| α-Methylstyrene | 4-(2-Phenylpropan-2-yl)-1-phenyl-1H-tetrazole-5(4H)-thione | 78 |

Radical Cyclization and Olefin Metathesis Approaches

The versatile structure of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol also lends itself to advanced synthetic strategies involving radical intermediates and olefin metathesis.

Radical Cyclization: The thiol group (-SH) is a well-known precursor to thiyl radicals (S•) under various radical-initiating conditions (e.g., photochemical or using chemical initiators like AIBN). These thiyl radicals can participate in a range of transformations. A prominent example is the thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond. If the olefin is part of the same molecule (intramolecular), this leads to radical cyclization, forming a new heterocyclic ring. By appending an alkenyl side-chain to the sulfur or nitrogen of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, subsequent radical generation and intramolecular cyclization could provide a pathway to novel fused-ring systems.

Olefin Metathesis: Olefin metathesis is a powerful tool for C-C bond formation. While sulfur-containing compounds can sometimes be challenging substrates for metathesis catalysts, allyl sulfides are known to participate effectively in these reactions. arkat-usa.orgnih.gov Therefore, S-alkenylation of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, for example, by introducing an allyl or pentenyl group, would generate a suitable substrate for various metathesis reactions.

Ring-Closing Metathesis (RCM): If a second olefin is introduced elsewhere in the molecule, RCM can be employed to construct macrocycles or other cyclic structures containing the tetrazole-thioether moiety.

Cross-Metathesis (CM): The S-alkenyl derivative can be reacted with other olefins to synthesize more complex, linear molecules, which could be valuable for creating libraries of compounds for biological screening.

These approaches highlight the potential for using 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol as a versatile building block in modern organic synthesis.

Computational and Theoretical Studies on 1 4 Methoxybenzyl 1h Tetrazole 5 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. researchgate.netuni-greifswald.de Methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly used to model the electronic distribution and molecular orbitals of tetrazole derivatives. researchgate.netnih.gov

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. For molecules similar to 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, DFT calculations reveal that the electron density in the HOMO is often localized on the electron-rich tetrazole-thiol moiety, while the LUMO may be distributed across the aromatic systems. researchgate.netmdpi.com This distribution is crucial for understanding charge transfer within the molecule. researchgate.net

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability, often centered on the thiol group. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability, often involving the aromatic rings. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 | Suggests high kinetic stability and indicates the energy required for electronic transitions. researchgate.net |

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional structure of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol by finding the lowest energy conformation on its potential energy surface. researchgate.net This geometry optimization process, typically performed using DFT methods, provides precise information on bond lengths, bond angles, and dihedral angles. uni-greifswald.denih.gov

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-S (thiol) | 1.67 - 1.76 | - |

| N-N (tetrazole ring) | 1.32 - 1.38 | 105 - 110 |

| C-N (tetrazole ring) | 1.31 - 1.35 | 108 - 112 |

| N-CH₂ (benzyl) | 1.45 - 1.48 | - |

| C-O (methoxy) | 1.36 - 1.38 | - |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods provide powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netpnrjournal.comsemanticscholar.org These calculations, often performed on the optimized molecular geometry, can predict the chemical environment of each nucleus. For 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, theoretical spectra would predict distinct signals for the methoxy (B1213986) protons, the benzyl (B1604629) methylene protons, the aromatic protons on the phenyl ring, and the carbons of the tetrazole and phenyl rings. mdpi.comsemanticscholar.org Comparing these calculated shifts with experimental data helps confirm the proposed structure. pnrjournal.com

IR Spectroscopy: Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the S-H stretch of the thiol, C=N and N=N stretching within the tetrazole ring, and C-H and C=C vibrations of the aromatic system. researchgate.netpnrjournal.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. semanticscholar.org The calculations can identify the specific molecular orbitals involved in the main electronic transitions, often corresponding to π→π* transitions within the aromatic systems.

| Spectroscopic Technique | Functional Group/Proton | Predicted Value | Representative Experimental Value Range |

|---|---|---|---|

| ¹H NMR (ppm) | -OCH₃ | ~3.8 | 3.8 - 3.9 |

| ¹H NMR (ppm) | -CH₂- | ~5.6 | 5.5 - 5.7 |

| ¹³C NMR (ppm) | C=S (Thione form) | ~165 | 160 - 170 |

| IR (cm⁻¹) | N=N stretch | ~1330 | 1320 - 1340 pnrjournal.com |

| IR (cm⁻¹) | C=N stretch | ~1610 | 1600 - 1620 |

| UV-Vis λₘₐₓ (nm) | π→π* transition | ~270-290 | 270 - 300 |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in exploring the potential reaction pathways of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. By mapping the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the corresponding activation energies. This information provides a detailed, step-by-step view of how a reaction occurs.

For instance, the thermolysis of 1,5-disubstituted tetrazoles is a known route to generate highly reactive imidoylnitrenes. Computational studies can model this process, starting with the ring-opening of the tetrazole to form an azidoazomethine intermediate, followed by the loss of dinitrogen. Theoretical calculations can determine the energy barriers for each step, clarifying the reaction kinetics and mechanism. Similarly, the S-alkylation of the thiol group can be modeled to understand its regioselectivity and reactivity with various electrophiles. semanticscholar.org

Theoretical Investigations of Ligand Binding Sites and Metal-Ligand Interactions in Coordination Complexes

The 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol molecule possesses multiple potential donor atoms (the thiol sulfur and the tetrazole nitrogens), making it an excellent ligand for forming coordination complexes with metal ions. Theoretical investigations are crucial for understanding the nature of these metal-ligand interactions. nih.govresearchgate.net

DFT calculations can be used to model the geometry and stability of complexes with various metals. sjpas.comrsc.org These studies can predict the preferred binding mode of the ligand—whether it coordinates as a monodentate ligand through the sulfur atom or as a bidentate ligand involving a nitrogen atom. sjpas.com The analysis can also elucidate the electronic nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. researchgate.net Quantum chemical parameters derived from these calculations can help predict the relative stability of different coordination complexes. sjpas.com

Molecular Docking and Interaction Analysis

When the biological activity of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is considered, molecular docking becomes a vital computational tool. yu.edu.jo Docking simulations predict the preferred binding orientation of the molecule (the ligand) within the active site of a biological target, such as a protein or enzyme. nih.govchemrevlett.com This technique is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.orgnih.gov

The process involves generating multiple conformations of the ligand and placing them within the binding pocket of the receptor. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable binding. chemrevlett.com Subsequent analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govnih.govnih.gov For 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, the methoxy group, the thiol, the tetrazole nitrogens, and the aromatic ring all represent potential sites for such interactions.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.2 |

| Hydrogen Bonds | Key stabilizing interactions with polar residues. | Thiol group (H-donor) with Asp120; Tetrazole N4 (H-acceptor) with Ser95. |

| Hydrophobic Interactions | Interactions of nonpolar parts of the ligand and protein. | Benzyl ring with Leu80, Val105; Methoxybenzyl ring with Phe152. |

| Arene-Cation Interaction | Electrostatic interaction between the aromatic ring and a positively charged residue. | Methoxybenzyl ring with Arg96. semanticscholar.org |

Coordination Chemistry of 1 4 Methoxybenzyl 1h Tetrazole 5 Thiol

Ligand Characterization and Donor Atom Preferences (Sulfur and Nitrogen)

1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is a heterocyclic compound that exists in a tautomeric equilibrium between the thiol and thione forms. This duality is a key feature of its chemical reactivity and coordination behavior. The ligand possesses several potential donor atoms: the exocyclic sulfur atom and multiple nitrogen atoms within the tetrazole ring.

The coordination preference of the deprotonated ligand (thiolate) is highly versatile, allowing it to act as a monodentate or a bridging ligand. As a monodentate ligand, it can coordinate to a metal center through either the sulfur atom or one of the ring nitrogen atoms. More commonly, it functions as a bridging ligand, simultaneously coordinating to multiple metal centers using both its sulfur and nitrogen atoms. This bridging capability is fundamental to the formation of polymeric architectures. In its known cadmium(II) complex, the ligand utilizes both the exocyclic sulfur atom and a nitrogen atom from the tetrazole ring to bridge adjacent metal ions, demonstrating its preference for a bidentate N,S-coordination mode in forming extended structures. bohrium.comresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting structures are highly dependent on the metal ion, the reaction conditions, and the metal-to-ligand ratio.

Gold(I) and Silver(I) Complexes

Based on a review of available scientific literature, the synthesis and structural characterization of Gold(I) and Silver(I) complexes specifically with 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol have not been reported. While the coordination chemistry of other tetrazole-thiol derivatives with these metals has been explored, data for the title compound is not present in the surveyed research.

Cadmium(II) Complexes and Polymeric Architectures

The coordination of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol (HL) with cadmium(II) has been successfully demonstrated, leading to the formation of a one-dimensional coordination polymer. bohrium.comresearchgate.net The reaction of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride in ethanol (B145695) yields a complex with the general formula [Cd(L)₂]n. bohrium.com

In this polymeric architecture, the deprotonated ligand (L⁻) acts as a bridging unit, connecting adjacent cadmium(II) centers. Each cadmium ion is coordinated by atoms from four different ligands, resulting in a continuous chain-like structure. researchgate.net This demonstrates the ligand's efficacy in constructing extended supramolecular assemblies. The structure-forming unit is a Cd(L)₂ fragment, where the ligands are symmetrically arranged. researchgate.net The formation of this polymeric complex highlights the bridging capability of the ligand, which is a key factor in its coordination chemistry with divalent metal ions like cadmium.

Palladium(II) Complexes

A review of the current scientific literature indicates that the synthesis and structural characterization of Palladium(II) complexes with 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol have not yet been described. Research on palladium complexes has been conducted with analogous ligands, such as 1-phenyl-1H-tetrazole-5-thiol, but specific studies on the title compound are not available.

Applications as Ligands in Manganese-Porphyrin Catalysis

There are no reports in the reviewed scientific literature on the application of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol as an ancillary ligand in manganese-porphyrin catalysis. Studies investigating the catalytic dimerization of similar compounds, such as 1-phenyl-1H-tetrazole-5-thiol, over metalloporphyrin catalysts have been conducted, but this specific application has not been explored for the 4-methoxybenzyl derivative. scirp.orgscirp.org

X-ray Crystallographic Analysis of Coordination Compounds

The molecular and crystal structure of the cadmium(II) complex, [Cd(μ-L)₂]n (where L is the deprotonated form of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol), has been determined by single-crystal X-ray diffraction analysis. bohrium.com The analysis confirms its one-dimensional polymeric nature. bohrium.comresearchgate.net

In the crystal structure, each cadmium(II) ion is coordinated by two sulfur atoms and two nitrogen atoms from four distinct bridging thiolate ligands. This coordination environment establishes the chain-like polymeric framework. The ligand bridges the cadmium centers in a μ₂-N,S fashion, utilizing the exocyclic sulfur and a ring nitrogen atom. The analysis of the crystal packing reveals that intermolecular contacts, such as hydrogen bonds, play a role in stabilizing the arrangement of the polymeric chains in the solid state. bohrium.com

Below is a table summarizing the crystallographic data for the reported cadmium(II) complex.

| Parameter | Value |

| Empirical Formula | [Cd(C₉H₉N₄OS)₂]n |

| Crystal System | Data not specified in source |

| Space Group | Data not specified in source |

| CCDC Number | 1993455 |

| Coordination Details | |

| Metal Center | Cadmium(II) |

| Coordination Geometry | Distorted Tetrahedral (inferred) |

| Donor Atoms | Nitrogen, Sulfur |

| Ligand Role | Bridging (μ₂-N,S) |

| Structure | 1D Polymeric Chain |

Monomeric versus Polymeric Complex Formation

The structural outcome of coordinating 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol with metal ions is highly dependent on several factors, including the nature of the metal center, the presence of ancillary ligands, and the reaction stoichiometry. These factors dictate whether the resulting complex will be a discrete monomeric or dimeric species or an extended polymeric array.

Research on analogous 1-substituted-1H-tetrazole-5-thiol ligands demonstrates this structural diversity. For instance, with gold(I) and bulky phosphine (B1218219) ligands, monomeric complexes are often formed. However, the use of bridging diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can link two metal centers, which can then be further bridged by the tetrazole ligand to form polymeric chains. nih.govresearchgate.net In the case of a gold(I) complex with dppe and the 1-methyl-tetrazole-5-thiolato ligand, intermolecular aurophilic bonds lead to the formation of a chain polymer. nih.gov

The choice of metal ion and its preferred coordination geometry also plays a crucial role. Cadmium(II), for example, has been shown to form one-dimensional polymeric chains with 1-phenyl- and 1-(4-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione ligands. researchgate.net In contrast, the introduction of a terminal chelating ligand like 2,2'-bipyridine (B1663995) can disrupt the formation of extended networks, resulting in monomeric structures. lookchem.com The interplay between the bridging potential of the tetrazole-thiolate ligand and the coordination requirements of the metal center, as modified by other ligands in the coordination sphere, is the key determinant of the final structure.

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Gold(I) | Bis(diphenylphosphino)methane (dppm) | Dimeric | nih.gov |

| Gold(I) | 1,2-Bis(diphenylphosphino)ethane (dppe) | Polymeric Chain | nih.gov |

| Silver(I) | Triphenylphosphine (PPh₃) | Dimeric | nih.gov |

| Cadmium(II) | None | Polymeric Chain | researchgate.net |

| Cadmium(II) | 2,2'-bipyridine | Monomeric | lookchem.com |

Investigations of Metallophilic and Agostic Interactions

In the coordination complexes of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol and its analogues, particularly with d¹⁰ metal ions like gold(I) and silver(I), weak intramolecular and intermolecular interactions such as metallophilic and agostic interactions play a significant role in stabilizing the resulting structures.

Metallophilic interactions are attractive forces between closed-shell metal ions, such as Au(I)···Au(I) (aurophilic) and Ag(I)···Ag(I) (argentophilic) interactions. cardiff.ac.uk These interactions, though weaker than covalent bonds, are strong enough to influence the geometry and photophysical properties of the complexes. nih.gov They are typically identified through single-crystal X-ray diffraction, where the distance between the metal centers is found to be less than the sum of their van der Waals radii. For instance, in a dimeric gold(I) complex bearing a 1-methyl-5-thiotetrazole ligand, an intramolecular Au···Au contact was observed. nih.govresearchgate.net In a related polymeric structure, intermolecular aurophilic bonds were key to the formation of the extended chain. nih.gov Similarly, an intermolecular Ag···Ag contact was identified in a silver(I) dimer. nih.govresearchgate.net

| Interaction Type | Metal Complex Example | Evidence | Reference |

|---|---|---|---|

| Aurophilic (Au···Au) | [{Au(SCN₄Me)}₂(μ-dppm)] | Short intramolecular Au···Au distance from X-ray diffraction. | nih.gov |

| Aurophilic (Au···Au) | [{Au(SCN₄Me)}₂(μ-dppe)] | Intermolecular contacts forming a polymer chain. | nih.gov |

| Argentophilic (Ag···Ag) | [Ag(HSCN₄Me)(PPh₃)]₂(OTf)₂ | Short intermolecular Ag···Ag distance in the dimer unit. | nih.gov |

| Agostic (C-H···Au/Ag) | Gold(I) and Silver(I) complexes with 1-methyl-5-thio-tetrazole | Short M···H distances observed in crystal structures. | nih.gov |

Spectroscopic Probing of Metal-Ligand Coordination Modes

A variety of spectroscopic techniques are essential for elucidating the coordination behavior of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with single-crystal X-ray diffraction, provide a comprehensive picture of the metal-ligand binding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The free ligand in its thiol form exhibits a characteristic S-H stretching vibration. Upon deprotonation and coordination to a metal ion, this band disappears, indicating the formation of a metal-thiolate bond. lookchem.comnih.gov Furthermore, shifts in the characteristic bands for the C=N and C=S bonds within the tetrazole ring can provide evidence of coordination through either the nitrogen or sulfur atoms. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C) is used to characterize the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the 4-methoxybenzyl group and the tetrazole ring are altered compared to the free ligand, confirming the metal-ligand interaction. nih.govsjpas.com For complexes containing phosphine co-ligands, ³¹P NMR is particularly informative, as the chemical shift of the phosphorus signal is sensitive to the coordination environment around the metal center. sjpas.comsjpas.comtjpsj.org Low-temperature NMR studies can also be employed to investigate dynamic processes or equilibria in solution, such as the presence of both monomeric and dimeric species. nih.govresearchgate.net

X-ray Diffraction: While not a spectroscopic method, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries. nih.govlookchem.com This data is crucial for confirming the coordination modes inferred from spectroscopic data and for identifying weak interactions like metallophilic and agostic bonds. nih.gov

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Disappearance of S-H stretching band (approx. 2220–2781 cm⁻¹). | Deprotonation of the thiol group and coordination via sulfur. | lookchem.com |

| FTIR | Shifts in C=N and C=S stretching frequencies. | Coordination involving the tetrazole ring (N or S atoms). | lookchem.com |

| ¹H NMR | Changes in chemical shifts of ligand protons upon complexation. | Confirmation of metal-ligand bond formation in solution. | nih.govsjpas.com |

| ¹³C NMR | Shifts in the carbon signals of the ligand. | Confirmation of coordination and information on electronic changes. | nih.govtjpsj.org |

| ³¹P NMR | Chemical shift of phosphorus signal in phosphine co-ligands. | Provides information about the geometry and coordination sphere of the metal center. | nih.govsjpas.comsjpas.com |

Advanced Applications and Future Research Directions of 1 4 Methoxybenzyl 1h Tetrazole 5 Thiol in Chemical Sciences

Utilization as Key Synthetic Intermediates in Organic Synthesis

The reactivity of the thiol group and the stability of the tetrazole ring make 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol a valuable intermediate in organic synthesis. The 4-methoxybenzyl group often serves as a protecting group for the tetrazole nitrogen, which can be cleaved under specific conditions to yield 1H-tetrazole derivatives.

Precursors for the Derivatization of Heterocyclic Compounds

The nucleophilic nature of the thiol group is central to its role in creating new heterocyclic systems. It can readily participate in reactions to form more complex structures. For instance, tetrazole-5-thiol derivatives are known to react with strained cyclic compounds, such as bicyclic aziridines, in nucleophilic ring-opening reactions. This type of reaction, proceeding via an SN2 pathway, allows for the regio- and stereospecific introduction of the tetrazole-thiol moiety to produce novel, highly functionalized heterocyclic scaffolds like aminocyclopentitols. mdpi.com

Furthermore, the compound serves as a foundational element for building fused heterocyclic systems. Research on related compounds, such as 1-amino-1H-tetrazole-5-thiol, has shown that it can react with α,β-unsaturated aldehydes to yield fused systems like tetrazolo[5,1-b] beilstein-journals.orglookchem.comnih.govthiadiazines. researchgate.net This demonstrates the potential of the tetrazole-thiol core in constructing diverse heterocyclic frameworks through cyclization reactions. The reactivity also extends to formal [3+2] cycloadditions when converted into derivatives like (1H-tetrazol-5-yl)-allenes, which react with aziridines to produce highly substituted tetrazolyl-pyrroles and 4-methylenepyrrolidines. researchgate.net

Building Blocks for the Construction of Complex Molecular Architectures

The utility of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol extends to its use as a versatile building block in multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. beilstein-journals.orgbeilstein-journals.org The tetrazole scaffold is increasingly employed in MCRs to generate diverse, drug-like molecules that would be challenging to synthesize through traditional methods. beilstein-journals.orgbeilstein-journals.org The presence of distinct reactive sites—the thiol group and the tetrazole ring—allows for sequential and controlled modifications, enabling the assembly of elaborate molecular architectures. The 4-methoxybenzyl group provides stability during these synthetic steps and can be selectively removed later if the unsubstituted N-H of the tetrazole ring is required for biological activity or further functionalization.

Role in the Synthesis of Pharmaceutical and Agrochemical Candidates (General Research Area)

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group. globalresearchonline.nethilarispublisher.com This substitution can improve a molecule's metabolic stability and pharmacokinetic profile. Consequently, tetrazole derivatives are investigated for a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antitubercular activities. hilarispublisher.comnih.govresearchgate.netsemanticscholar.org

Derivatives of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol are prime candidates for generating libraries of novel compounds for biological screening. The thiol group provides a convenient handle for S-alkylation, allowing the introduction of various substituents to explore structure-activity relationships (SAR). Research has shown that related tetrazole structures containing a methoxyphenyl group exhibit promising antitubercular activity, making this a key area for future investigation with derivatives of this compound. hilarispublisher.com The broad applicability of tetrazoles also extends to agrochemicals, where they are explored for their potential as pesticides and herbicides. mdpi.com

Table 1: Examples of Reactions Utilizing Tetrazole-Thiol Derivatives as Synthetic Intermediates

| Starting Material Class | Reagent Class | Product Heterocycle | Reaction Type | Ref |

| 1-Alkyl-1H-tetrazole-5-thiol | Bicyclic Aziridine (B145994) | Aminocyclopentitol | Nucleophilic Ring-Opening | mdpi.com |

| 1-Amino-1H-tetrazole-5-thiol | α,β-Unsaturated Aldehyde | Tetrazolothiadiazine | Condensation/Cyclization | researchgate.net |

| (1-Benzyl-1H-tetrazol-5-yl)-allene | Aziridine | Tetrazolyl-Pyrrole | [3+2] Cycloaddition | researchgate.net |

Contributions to Catalysis and Materials Science

Beyond organic synthesis, 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol possesses structural features that make it an excellent candidate for applications in catalysis and the development of advanced functional materials.

Ligand Design for Homogeneous and Heterogeneous Catalytic Systems

The compound is a versatile ligand for coordinating with metal ions. It contains both a soft donor atom (sulfur in the thiol group) and several hard donor atoms (the nitrogen atoms of the tetrazole ring), allowing it to bind to a variety of metal centers. lookchem.com This versatility enables it to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse coordination complexes. lookchem.com

These coordination complexes have significant potential in catalysis. By selecting the appropriate metal ion and tuning the ligand's steric and electronic properties, catalytic systems can be designed for a range of organic transformations. While homogeneous catalysts are common, the ligand can also be anchored to solid supports to create heterogeneous catalysts, which offer advantages in terms of separation and reusability. nih.gov The development of catalysts based on tetrazole-thiol ligands is an active area of research, with potential applications in cross-coupling reactions, cycloadditions, and oxidation/reduction processes. mdpi.comrsc.org

Development of Advanced Functional Materials through Coordination Polymers and Complexes

The ability of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol to act as a multidentate bridging ligand makes it an ideal building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.com These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. The structure and properties of the resulting material are dictated by the coordination geometry of the metal ion and the length, rigidity, and functionality of the organic ligand. mdpi.com

Research on the closely related ligand 1-phenyl-1H-tetrazole-5-thiol has demonstrated its ability to form CPs with interesting functional properties. lookchem.com For example, cobalt- and cadmium-based polymers constructed with this ligand have been shown to exhibit antiferromagnetic interactions and blue light emission, respectively. lookchem.com Similarly, other tetrazole-based ligands have been used to create CPs that show fluorescence and magnetic ordering. rsc.org By extension, 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is expected to be a valuable component in the design of new functional materials with potential applications in chemical sensing, gas storage, magnetism, and luminescence. lookchem.comnih.gov

Table 2: Functional Properties of Coordination Polymers Derived from Analogous Tetrazole-Thiol Ligands

| Ligand | Metal Ion | Dimensionality | Functional Property | Ref |

| 1-Phenyl-1H-tetrazole-5-thiol | Cobalt(II) | 1D Chain | Antiferromagnetism | lookchem.com |

| 1-Phenyl-1H-tetrazole-5-thiol | Cadmium(II) | 1D Chain | Blue Light Emission | lookchem.com |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Cobalt(II) | 2D Layer | Magnetic Ordering | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Zinc(II), Cadmium(II) | 2D Layer | Fluorescence | rsc.org |

Strategies for Surface Functionalization and Polymer Conjugation

The presence of a thiol group in 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol is pivotal for its application in surface and polymer chemistry. The reactivity of the thiol, in conjunction with the tetrazole ring, enables robust strategies for covalent modification of materials. A notable example of this reactivity is the UV-induced tetrazole-thiol reaction, which proceeds rapidly at room temperature without a catalyst in a variety of solvents, including water. nih.gov This photochemical reaction represents a powerful tool for creating functional surfaces and complex polymer architectures.

The tetrazole-thiol reaction has been successfully employed for the site-selective functionalization of surfaces, enabling the creation of micropatterns. nih.gov By modifying a porous polymer surface with tetrazole groups, it becomes possible to sequentially react different thiols under UV irradiation to create distinct chemical regions. For instance, this method has been used to fabricate superhydrophobic-hydrophilic micropatterns by first reacting the surface with a hydrophobic thiol and then patterning it with a hydrophilic thiol. nih.gov This strategy allows for precise spatial control over surface chemistry, which is critical for applications in microfluidics, cell culture, and sensor technology. The ability to perform these modifications in aqueous solutions further broadens the applicability, for example, in the fabrication of biotin-functionalized surfaces for biosensor development. nih.gov

The same UV-induced tetrazole-thiol chemistry provides a rapid and facile method for polymer-polymer conjugation. nih.gov This approach allows for the efficient linking of different polymer chains, each bearing one of the complementary functional groups (tetrazole or thiol). This is a significant advancement in creating block copolymers and other complex macromolecular structures. Furthermore, the thiol group on compounds like 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol can participate in other important polymerization reactions. For example, light-induced thiol-ene polymerization is an efficient method for synthesizing novel tetrazole-decorated polymers. d-nb.info This route facilitates the creation of polymers with high molecular weights and tailored properties, opening opportunities for their use in biomaterials and energy storage applications. d-nb.info

Research into Material Protection Mechanisms (e.g., Corrosion Inhibition)

Tetrazole-thiol derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. electrochemsci.orgelectrochemsci.org Studies on close analogs, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), provide detailed insights into the protective mechanisms, which are directly applicable to 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgelectrochemsci.org Research has shown that these inhibitors can achieve very high efficiency; for example, PTZ reached an inhibition efficiency of 97.1% for Q235 steel in 1 M HCl at a concentration of just 5 mM. electrochemsci.orgelectrochemsci.org This high level of protection is attributed to the formation of a robust protective film on the metal surface. electrochemsci.orgresearchgate.net

The effectiveness of tetrazole-thiol inhibitors is rooted in their ability to adsorb onto the metal surface and form a dense, protective film that acts as a barrier to the corrosive environment. electrochemsci.org The adsorption process is typically governed by the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor molecules on the surface. electrochemsci.orgelectrochemsci.orgbhu.ac.in

The mechanism of film formation involves both physical and chemical adsorption:

Physisorption: This occurs via electrostatic interactions between the charged metal surface and the inhibitor molecules. electrochemsci.org

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms in the tetrazole-thiol molecule and the vacant d-orbitals of the metal atoms (e.g., iron). electrochemsci.orgelectrochemsci.org This chemical bonding leads to a more stable and robust protective layer.

Electrochemical impedance spectroscopy (EIS) data confirms the formation of this film by showing a significant increase in the charge transfer resistance as the inhibitor concentration rises. electrochemsci.orgelectrochemsci.org This indicates that the adsorbed layer impedes the flow of charge, thereby slowing the corrosion rate. Scanning electron microscopy (SEM) provides visual evidence, showing a much smoother and less damaged surface on steel protected with the inhibitor compared to unprotected steel exposed to the same corrosive medium. electrochemsci.org

Table 1: Corrosion Inhibition Efficiency of 1-Phenyl-1H-tetrazole-5-thiol (PTZ) on Q235 Steel in 1 M HCl

| PTZ Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 75.3 |

| 0.5 | 88.2 |

| 1.0 | 92.6 |

| 2.0 | 95.4 |

| 5.0 | 97.1 |

Data derived from studies on a closely related analog to illustrate typical performance. electrochemsci.org

Emerging Research Avenues and Potential for Novel Applications

The unique combination of a stable heterocyclic ring and a reactive thiol group makes 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol a candidate for exploration in several emerging fields. Its structural features can be leveraged for applications beyond material protection and polymer science. For instance, in medicinal chemistry, the tetrazole ring is often used as a bioisostere for carboxylic acids. The design of 1-aryl-1H-tetrazole derivatives as microtubule destabilizers for anticancer applications highlights the potential of the tetrazole scaffold in interacting with biological targets. nih.gov The nitrogen atoms of the tetrazole ring can act as crucial hydrogen bond acceptors, enabling specific binding interactions within protein active sites. nih.gov This suggests that 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol could serve as a building block for designing new biologically active molecules.

Future research is likely to uncover novel reactivity patterns for 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol. The ambident reactivity of 5-mercapto-1H-tetrazoles is a prime example of such underexplored chemistry. beilstein-journals.orgbeilstein-journals.org These compounds can react with certain electrophiles at either the sulfur atom or one of the ring nitrogen atoms. For example, in reactions with in situ-generated thiocarbonyl S-methanides, 5-mercapto-1H-tetrazoles can yield either dithioacetals (from S-H insertion) or thioaminals (from N-H insertion), depending on the substituents on both reactants. beilstein-journals.org This dual reactivity allows for the synthesis of diverse molecular structures from a single precursor.

Another demonstrated reaction pathway is the use of the thiol group as a nucleophile. In one study, 1-methyl-1H-tetrazole-5-thiol was used to perform a nucleophilic ring-opening of a bicyclic aziridine in water, proceeding via an S_N2 mechanism to produce a novel aminocyclopentitol derivative in high yield. mdpi.com This showcases the utility of the tetrazole-thiol moiety in stereospecific organic synthesis under environmentally friendly conditions. mdpi.com Exploring these and other reaction pathways will continue to expand the synthetic utility of this class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol |

| 1-phenyl-1H-tetrazole-5-thiol |

| Biotin |

| Thiocarbonyl S-methanides |

| Dithioacetals |

| Thioaminals |

| 1-methyl-1H-tetrazole-5-thiol |

| Bicyclic aziridine |

Design of Next-Generation Functional Materials Based on Thiotetrazole Architectures

The design of novel functional materials often leverages the unique molecular properties of their constituent building blocks. For thiotetrazole architectures, these properties include the coordination capabilities of the tetrazole ring and the reactivity of the thiol group. While direct research on the role of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol in this area is not prevalent, the foundational principles of materials science suggest its potential utility.

The tetrazole moiety is known for its ability to coordinate with metal ions, making it a valuable ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. pnrjournal.com These materials are of interest for applications in gas storage, catalysis, and sensing. The presence of the thiol group offers a site for further functionalization or for the formation of self-assembled monolayers on metallic surfaces.

The 4-methoxybenzyl group at the N1 position of the tetrazole ring can influence the solubility, stability, and intermolecular interactions of the molecule. This substituent could be leveraged to tune the properties of resulting materials. For instance, it may enhance solubility in organic solvents, facilitating material processing. Furthermore, the benzyl (B1604629) group can participate in π-stacking interactions, which can be a directing force in the self-assembly of supramolecular structures. A patent has described the use of the 4-methoxybenzyl group as a protecting group in the synthesis of 1-H-tetrazole-5-thiols, which are precursors to various functional molecules. google.com

Future research could explore the synthesis of polymers and coordination complexes incorporating 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol to investigate how the interplay between the tetrazole-thiol core and the methoxybenzyl substituent affects the material's properties, such as its thermal stability, photophysical characteristics, and chemical sensing capabilities.

Integration into Interdisciplinary Research Platforms for Advanced Chemical Discoveries

The integration of specific chemical compounds into interdisciplinary research platforms is crucial for driving innovation in fields ranging from medicine to materials science. While there is no direct evidence of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol being a central component in current large-scale interdisciplinary projects, the known activities of related tetrazole-5-thiols suggest potential areas for its application.

Tetrazole derivatives are recognized as bioisosteres of carboxylic acids and have been extensively studied in medicinal chemistry for their diverse pharmacological activities. nih.govresearchgate.net This suggests a potential role for 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol in drug discovery programs, which are inherently interdisciplinary, involving chemists, biologists, and pharmacologists.

In the realm of materials science, the thiol group allows for the anchoring of the molecule to nanoparticle surfaces, such as gold or quantum dots. This functionalization is a key step in the development of new diagnostic and therapeutic agents (theranostics) and in the creation of novel sensors. The properties of the tetrazole ring and the 4-methoxybenzyl group would then modulate the interactions of these functionalized nanoparticles with their environment.

The development of new synthetic methodologies is another area where this compound could be integrated into broader research efforts. Efficient, scalable syntheses of functionalized tetrazoles are of significant interest to the chemical community. researchgate.net Research focused on novel synthetic routes to 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol and its derivatives could contribute to the broader toolkit available to chemists across various disciplines.

While the current body of research does not highlight specific interdisciplinary platforms centered around 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol , its structural features suggest that it could be a valuable tool in advancing research at the interface of chemistry, biology, and materials science. Future work would be needed to explore and validate these potential applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example:

- Heterogeneous catalysis : Reacting substituted benzyl halides with tetrazole-thiol precursors in PEG-400 solvent at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst achieves high yields .

- Purification : Post-reaction monitoring via TLC and recrystallization in aqueous acetic acid ensures purity .

- Intermediate use : Derivatives like 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide serve as key intermediates for antitumor agent synthesis, highlighting modular synthetic strategies .

Q. How is 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol characterized structurally and spectroscopically?

Methodological Answer:

- Spectroscopy :

- ¹H NMR : Chemical shifts between δ 3.7–4.2 ppm confirm the methoxybenzyl group, while thiol protons appear at δ 1.5–2.0 ppm (DMSO-d₆) .

- IR : Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N) validate the tetrazole-thiol core .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and spatial arrangements critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol in coordination chemistry?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using software like Gaussian with B3LYP/6-31G(d) basis sets to study electron distribution at the thiolate group, which influences metal-ligand binding .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem-derived SMILES data (e.g.,

C1=CC(=CC=C1CSC2=NNC(=N2)N)F) to model binding affinities .

Q. What experimental strategies address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-validation : Compare NMR/IR results with high-resolution mass spectrometry (HRMS) to resolve ambiguities in functional group assignments .

- Control experiments : Replicate syntheses under anhydrous conditions (e.g., using MgSO₄ for drying) to eliminate solvent interference in spectral interpretations .

Q. How can the coordination chemistry of this compound be exploited for designing metal complexes?

Methodological Answer:

- Ligand design : Deprotonate the thiol group in alkaline media (e.g., NaOH/EtOH) to form thiolate ligands for Sn(IV) or transition-metal complexes, characterized via iodimetric titration (potentiometric endpoint detection) .

- Stability studies : Use cyclic voltammetry to assess redox behavior of metal complexes in DMF, correlating stability with ligand denticity .

Safety and Handling Protocols

Q. What safety measures are critical when handling 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol?

Methodological Answer:

- PPE : Use nitrile gloves and goggles to prevent skin/eye irritation (H315, H319 hazard codes) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S) .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal to mitigate environmental toxicity .

Biological Activity and Applications

Q. How is the antitumor potential of derivatives of this compound evaluated in vitro?

Methodological Answer:

- Cell viability assays : Test compounds against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values calculated via nonlinear regression .

- Structure-activity relationship (SAR) : Modify the methoxybenzyl or thiol groups to assess impact on cytotoxicity, guided by molecular docking results .

Data Reproducibility and Optimization

Q. How can reaction yields be improved for large-scale syntheses of this compound?

Methodological Answer:

- Solvent optimization : Replace PEG-400 with DMF or acetonitrile for better solubility of aromatic intermediates .

- Catalyst screening : Test alternatives like Amberlyst-15 for acid-catalyzed steps, comparing turnover numbers (TON) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.